BenchChemオンラインストアへようこそ!

2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Antimycobacterial Structure-Activity Relationship Regioisomer Selectivity

2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477494-22-7) is a trisubstituted thiophene derivative featuring a fused cyclohepta[b]thiophene core with a 2-phenoxybenzamido substituent at the 2-position and a primary carboxamide at the 3-position. The compound belongs to the cycloheptathiophene-3-carboxamide (cHTC) class, a scaffold extensively investigated for antiviral , antimycobacterial , and anticancer applications.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5
CAS No. 477494-22-7
Cat. No. B2745507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS477494-22-7
Molecular FormulaC23H22N2O3S
Molecular Weight406.5
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C23H22N2O3S/c24-21(26)20-17-12-5-2-6-14-19(17)29-23(20)25-22(27)16-11-7-8-13-18(16)28-15-9-3-1-4-10-15/h1,3-4,7-11,13H,2,5-6,12,14H2,(H2,24,26)(H,25,27)
InChIKeyCEEWFOBTAAMHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477494-22-7): Structural Overview and Scaffold Context for Procurement Evaluation


2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477494-22-7) is a trisubstituted thiophene derivative featuring a fused cyclohepta[b]thiophene core with a 2-phenoxybenzamido substituent at the 2-position and a primary carboxamide at the 3-position. The compound belongs to the cycloheptathiophene-3-carboxamide (cHTC) class, a scaffold extensively investigated for antiviral [1], antimycobacterial [2], and anticancer applications [3]. With a molecular formula of C₂₃H₂₂N₂O₃S and molecular weight of 406.5 g/mol, this compound is supplied at a typical purity of ≥95% for research use . Unlike its 4-phenoxy regioisomer (CAS 441290-66-0) and the ethyl ester analog (CAS 477504-76-0), the target compound combines ortho-phenoxybenzamido substitution with a primary carboxamide, creating a unique hydrogen-bonding landscape and conformational profile within the cHTC chemical space.

Why Generic Substitution of 2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide with In-Class Analogs Is Not Advisable


The cycloheptathiophene-3-carboxamide (cHTC) scaffold is not a uniform chemical space; subtle variations in substitution pattern, ring size, and functional group identity at position 3 produce divergent biological target engagement profiles. The 4-phenoxybenzamido regioisomer (CAS 441290-66-0) has demonstrated antimycobacterial activity against Mycobacterium tuberculosis (MIC 3.70 μM for the cycloocta analog) [1], while the 2-amino-substituted cHTC NSC727447 selectively inhibits HIV-1 RNase H over human RNase H [2]. The target compound's ortho-phenoxybenzamido substitution alters the dihedral angle and hydrogen-bonding geometry of the amide linkage, potentially redirecting target selectivity away from these established profiles. Furthermore, the primary carboxamide at position 3 provides distinct physicochemical properties—including different solubility, logP, and metabolic stability—compared to the ethyl ester analog (CAS 477504-76-0) [3]. Interchanging any of these analogs without experimental validation risks altering target engagement, selectivity, and downstream biological outcomes.

Quantitative Differentiation Evidence for 2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Against Closest Analogs


Regioisomeric Differentiation: 2-Phenoxybenzamido vs. 4-Phenoxybenzamido Substitution and Antimycobacterial Activity

The target compound bears a 2-phenoxybenzamido (ortho-substituted) group, whereas the most active antimycobacterial compound in the Samala et al. series is the 4-phenoxybenzamido (para-substituted) derivative 12f (2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide). Compound 12f exhibited an MIC of 3.70 μM against Mycobacterium tuberculosis H37Rv, surpassing ethambutol (MIC 7.64 μM), ciprofloxacin (MIC 9.41 μM), and the lead SID 92097880 (MIC 9.15 μM) [1]. The ortho-phenoxy substitution in the target compound introduces steric constraints that alter the amide conformation relative to the para isomer, a structural feature that may redirect target engagement away from mycobacterial targets toward alternative biological pathways. No direct head-to-head antimycobacterial data are available for the 2-phenoxy isomer, underscoring its differentiated and uncharacterized selectivity profile.

Antimycobacterial Structure-Activity Relationship Regioisomer Selectivity

Ring Size Differentiation: Cyclohepta[b]thiophene vs. Cycloocta[b]thiophene Core and Biological Target Preference

The target compound incorporates a cyclohepta[b]thiophene (7-membered ring) core, whereas the most active antimycobacterial analog 12f contains a cycloocta[b]thiophene (8-membered ring). The cyclohepta scaffold has been established as a privileged chemotype for allosteric inhibition of HIV-1 ribonuclease H (RNase H), with the optimized catechol derivative compound 33 achieving an IC₅₀ in the nanomolar range against RNase H enzymatic activity [1]. In contrast, the cycloocta scaffold demonstrated antimycobacterial potency with compound 12f (MIC 3.70 μM) [2]. This ring-size-dependent target preference indicates that the cyclohepta core of the target compound may be more suitable for antiviral or alternative target programs compared to the cycloocta scaffold, which is biased toward antimycobacterial activity.

Antiviral HIV RNase H Allosteric Inhibition Scaffold Comparison

Position-3 Functional Group Differentiation: Primary Carboxamide vs. Ethyl Carboxylate and Impact on Drug-Likeness

The target compound (CAS 477494-22-7) bears a primary carboxamide (-CONH₂) at position 3 of the cyclohepta[b]thiophene ring, whereas its closest commercial analog, ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 477504-76-0), features an ethyl ester (-COOEt). The primary carboxamide provides enhanced hydrogen-bond donor capacity (2 HBD for the target vs. 0 HBD for the ester analog) and reduced lipophilicity compared to the ethyl ester, which is described as improving solubility and facilitating synthetic modifications [1]. While no direct comparative bioactivity data exist, the carboxamide confers distinct ADME-relevant properties: potentially higher metabolic stability (amides are generally less susceptible to esterase-mediated hydrolysis than esters) and altered membrane permeability due to the additional hydrogen-bond donor. The target compound's molecular weight (406.5 g/mol) and calculated logP (5.38) place it near the upper boundary of drug-like chemical space (Ro5 violations: 1) , whereas the ester analog (MW 435.54) exceeds this boundary further.

Physicochemical Properties Drug-Likeness Carboxamide vs. Ester

Phosphodiesterase Inhibition Selectivity: PDE7B Preference Over PDE4A

According to BindingDB/ChEMBL data curated from Intra-Cellular Therapies, the target compound (CHEMBL3770470) exhibited a Ki of 910 nM against human PDE7B in a fluorescence polarization IMAP assay, while showing substantially weaker inhibition of PDE4A (Ki = 1,300 nM) [1]. This approximately 1.4-fold selectivity for PDE7B over PDE4A, though modest, distinguishes the compound from non-selective PDE inhibitors. In a separate dataset from Shandong University (CHEMBL4286052), the compound showed IC₅₀ >10,000 nM against PDE4A1A and IC₅₀ >4,000 nM against PDE7A [2], suggesting that the measured potency varies with assay format and enzyme construct. Compared to the broad-spectrum PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), which inhibits PDE4 and PDE7 with IC₅₀ values in the low micromolar range, the target compound achieves sub-micromolar potency at PDE7B while largely sparing PDE4A. No comparative PDE data are available for the 4-phenoxy regioisomer or the ethyl ester analog.

Phosphodiesterase PDE7B PDE4A Selectivity Profile

Recommended Research and Procurement Application Scenarios for 2-(2-Phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide


HIV-1 RNase H Allosteric Inhibitor Lead Optimization Using the Cyclohepta[b]thiophene Scaffold

The cyclohepta[b]thiophene-3-carboxamide scaffold has been validated as an allosteric HIV-1 RNase H inhibitory chemotype, with compound 33 achieving nanomolar IC₅₀ via binding to a novel allosteric site [1]. The target compound, with its 2-phenoxybenzamido substitution and primary carboxamide at position 3, offers an unexplored substitution vector within this scaffold. Research groups pursuing RNase H inhibitor development can procure this compound as a starting point for structure-activity relationship (SAR) exploration, leveraging the established allosteric mechanism while probing the unique steric and electronic effects of the ortho-phenoxy substituent.

Selective PDE7B Inhibitor Screening and Profiling

The target compound demonstrates measurable PDE7B inhibition (Ki = 910 nM) with a modest selectivity window over PDE4A (Ki = 1,300 nM) [2]. This biochemical profile supports its use as a tool compound for PDE7B-mediated cAMP signaling studies. Procurement of this specific compound is warranted for laboratories seeking to establish PDE7B-selective chemical matter, as the 4-phenoxy regioisomer and ethyl ester analog lack reported PDE inhibition data. The carboxamide functionality also provides a handle for bioconjugation or further derivatization in probe development.

Antimycobacterial Selectivity Profiling: Ortho- vs. Para-Phenoxybenzamido Comparison

The 4-phenoxybenzamido cycloocta analog (12f) exhibits potent antimycobacterial activity (MIC 3.70 μM) superior to ethambutol [3]. The target compound's ortho-phenoxy substitution and cyclohepta ring provide a structurally distinct comparator for evaluating how regioisomerism and ring size affect antimycobacterial potency and selectivity. Research groups investigating novel anti-tuberculosis agents can procure this compound to conduct head-to-head MIC determinations against M. tuberculosis, generating critical SAR data that bridges the cyclohepta and cycloocta chemical series.

Carboxamide-Containing Fragment for Medicinal Chemistry Derivatization

The primary carboxamide at position 3 distinguishes the target compound from its ethyl ester analog (CAS 477504-76-0) by providing two hydrogen-bond donor atoms and reduced molecular weight (406.5 vs. 435.54 g/mol) . This functional group difference enhances the compound's suitability as a synthetic intermediate for amide coupling, hydrazide formation, or heterocycle annulation reactions. Medicinal chemistry teams engaged in library synthesis or lead diversification can procure this compound as a carboxamide-equipped building block that retains the cyclohepta[b]thiophene core while avoiding the metabolic liability associated with ester prodrugs.

Quote Request

Request a Quote for 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.